molecular formula C11H13NO2 B1602510 Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate CAS No. 939758-79-9

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Cat. No. B1602510
M. Wt: 191.23 g/mol
InChI Key: WVVZSRPWKJIQPT-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is a chemical compound with the IUPAC name “methyl 1,2,3,4-tetrahydro-5-isoquinolinecarboxylate”. It has a molecular weight of 191.23 . This compound is stored in a refrigerator and is shipped at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in recent years due to their role as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Molecular Structure Analysis

The molecular structure of “Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate” can be represented by the InChI code "1S/C11H13NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3" .


Chemical Reactions Analysis

The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .


Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is a solid compound . It is stored in a refrigerator and is shipped at room temperature .

Scientific Research Applications

Synthesis of Novel Derivatives

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate serves as a precursor in the synthesis of various novel compounds. For instance, it reacts with isocyanates and isothiocyanates to produce N-substituted methyl aminocarbonyl tetrahydroisoquinolines and thiohydantoins, respectively. These derivatives have potential applications in medicinal chemistry and drug design due to their unique structural properties (Macháček et al., 2006).

Formation of Dihydroisoquinoline Derivatives

Another application involves the conversion of methyl tetrahydroisoquinoline-3-carboxylates into methyl dihydroisoquinoline-3-carboxylates. This process, involving an oxidation-dehydration sequence, is significant in the synthesis of complex organic molecules, which may find applications in various fields including pharmaceuticals and organic materials (Wong et al., 2013).

Development of Therapeutics

The tetrahydroisoquinoline scaffold, to which methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate is related, has been identified as a 'privileged scaffold' in therapeutic drug discovery. This class of compounds has shown promise in a variety of therapeutic areas, including cancer, central nervous system disorders, cardiovascular diseases, and metabolic disorders. The versatility of these compounds makes them a valuable asset in the ongoing search for new and effective pharmaceutical agents (Singh & Shah, 2017).

Role in Neurochemistry

Studies have identified tetrahydroisoquinolines, including methylated variants, as endogenous compounds in the brain. These findings highlight the potential role of these compounds in neurochemical processes, including those related to neurodegenerative diseases like Parkinson's disease. This opens up avenues for research into the neuroprotective or neurotoxic roles of these compounds and their derivatives (Kohno et al., 1986).

Novel Synthesis Techniques

Innovative methods have been developed for synthesizing protected variants of methyl tetrahydroisoquinoline-3-carboxylate. These methods, which often involve the cleavage of functionalized dihydrooxazoles, are crucial for producing compounds that can be used in further chemical transformations. Such techniques are vital for advancing synthetic organic chemistry and for the development of new drugs and materials (Lerestif et al., 1999).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

The future directions for “Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate” and similar compounds lie in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVZSRPWKJIQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585676
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate

CAS RN

939758-79-9
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Choquette, Y Teffera, A Polverino… - Bioorganic & medicinal …, 2008 - Elsevier
1,2,3,4-Tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones were identified as potent and selective inhibitors of KDR. The discovery, synthesis, and structure–activity …
Number of citations: 18 www.sciencedirect.com
J Hao, JP Beck, JM Schaus, JH Krushinski, Q Chen… - 2019 - ACS Publications
Clinical development of catechol-based orthosteric agonists of the dopamine D1 receptor has thus far been unsuccessful due to multiple challenges. To address these issues, we …
Number of citations: 42 pubs.acs.org
DJP Pinto, MJ Orwat, LM Smith, ML Quan… - Journal of Medicinal …, 2017 - ACS Publications
Factor XIa (FXIa) is a blood coagulation enzyme that is involved in the amplification of thrombin generation. Mounting evidence suggests that direct inhibition of FXIa can block …
Number of citations: 51 pubs.acs.org

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